Home > Products > Screening Compounds P105150 > ethyl 4-benzyl-1-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-4-piperidinecarboxylate
ethyl 4-benzyl-1-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-4-piperidinecarboxylate -

ethyl 4-benzyl-1-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-4-piperidinecarboxylate

Catalog Number: EVT-3897363
CAS Number:
Molecular Formula: C22H30N2O2S
Molecular Weight: 386.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Ethyl 3-[N-[4-[4-[amino[(ethoxycarbonyl)imino]methyl]phenyl]-1,3-thiazol-2-yl]-N-[1-[(ethoxycarbonyl)methyl]piperid-4-yl]amino]propionate (SR 121787)

Compound Description: This compound is a new antiaggregating agent that metabolizes in vivo to generate its corresponding diacid, SR 121566. [] SR 121566 acts as a non-peptide fibrinogen receptor (GpIIb-IIIa) antagonist, effectively inhibiting ADP-induced aggregation of human and baboon platelets. [] It also antagonizes the binding of 125I-labeled fibrinogen on human platelets. [] SR 121787 exhibits potent and long-acting antithrombotic effects, making it a suitable candidate for development as an orally active antithrombotic agent. []

Relevance: SR 121787 shares the core 1,3-thiazol-2-yl structure with ethyl 4-benzyl-1-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-4-piperidinecarboxylate. Both compounds also feature a piperidine ring, although with different substitutions and positions. The presence of the thiazole and piperidine moieties in both compounds highlights their structural similarity and potential for similar biological activity, particularly in the realm of platelet aggregation inhibition. []

3-({5-((2-Amino-1,3-thiazol-4-yl)methyl)-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(un/substituted-phenyl)propanamides (Series 7a-l)

Compound Description: These are a novel series of bi-heterocyclic propanamides containing both thiazole and oxadiazole rings. [] They were synthesized and tested for their urease inhibitory potential and showed promising activity. [] Notably, these compounds exhibited low cytotoxicity based on hemolysis assays. []

Relevance: While not directly sharing the piperidine ring system of ethyl 4-benzyl-1-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-4-piperidinecarboxylate, this series of compounds prominently features the 2-amino-1,3-thiazol-4-yl moiety. [] The shared thiazole unit, coupled with the propanamide side chain which is structurally reminiscent of the carboxylate ester in the target compound, points towards their potential for similar pharmacological activity.

5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazole-2-thiol Derivatives (Series 5a-o)

Compound Description: This series of unique bi-heterocyclic molecules combines a thiazole and an oxadiazole ring. [] These molecules were synthesized and evaluated for their activity against four enzymes: acetylcholinesterase, butyrylcholinesterase, urease, and α-glucosidase. [] Their cytotoxicity was also assessed using brine shrimp lethality assays. []

Relevance: The key structural element linking this series to ethyl 4-benzyl-1-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-4-piperidinecarboxylate is the presence of the 2-amino-1,3-thiazol-4-yl unit. [] The presence of this shared pharmacophore suggests that these molecules might have similar biological activity profiles and potentially interact with similar biological targets.

(2R)-2-[((3R)-3-(1,3-benzodioxol-5-yl)-3-{[(6-methoxy-2-naphthyl)sulfonyl]amino}propanoyl)amino]-3-(4-{[2R,6S)-2,6-dimethylpiperidinyl]methyl}phenyl)-N-isopropyl-N-methylpropanamide hydrochloride (SSR240612)

Compound Description: SSR240612 is a potent, orally active, and specific non-peptide bradykinin B1 receptor antagonist. [] It effectively inhibits the binding of [3H]Lys-des-Arg-BK to the B1 receptor in various cell lines and tissues. [] SSR240612 demonstrates significant antagonistic activity against des-Arg-BK-induced contractions and edema in several animal models. [] It also shows efficacy in reducing inflammatory responses and pain associated with various stimuli, including capsaicin, UV irradiation, and nerve injury. []

Relevance: Although structurally distinct from ethyl 4-benzyl-1-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-4-piperidinecarboxylate in many aspects, SSR240612 shares a substituted piperidine ring as a core structural feature. [] The presence of a similar piperidine ring system in both compounds indicates a potential for overlapping biological activities, especially considering the involvement of piperidine-containing compounds in diverse pharmacological areas.

N-(5-benzyl-1,3-thiazol-2-yl)-3,5-dimethyl-1-benzofuran-2-carboxamide (BF1)

Compound Description: This thiazole derivative exhibits cytotoxic effects on cancer cells of different origins, particularly against Nemeth-Kellner lymphoma cells (NK/Ly). [, ] Short-term incubation with BF1 induces apoptotic and necrotic changes in NK/Ly cells, including nuclear fragmentation, plasma membrane destruction, and an increase in lysosomes and mitochondria. [] While not showing significant changes in mitochondrial metabolic activity, BF1 causes a significant decrease in mitochondrial potential. []

Relevance: BF1 is structurally related to ethyl 4-benzyl-1-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-4-piperidinecarboxylate through the presence of the 5-benzyl-1,3-thiazol-2-yl moiety. [, ] This shared thiazole structure, along with the carboxamide group in BF1, which is an amide derivative of the carboxylate ester in the target compound, suggests a common chemical lineage and potential for similar biological activity, particularly in relation to anti-cancer properties. [, ]

7-benzyl-8-methyl-2-propylpyrazolo[4,3-e]thiazolo[3,2-a]pyrimidin-4(2H)-one (PP2)

Compound Description: PP2 is another thiazole derivative that demonstrates cytotoxic effects on various tumor cells, including NK/Ly cells. [, ] Short-term incubation with PP2 induces similar apoptotic and necrotic changes in NK/Ly cells as BF1. [] Additionally, PP2 significantly reduces the level of TBA-positive products in the liver homogenates of both healthy and tumor-bearing mice, indicating a potential protective effect against lipid peroxidation. []

Relevance: PP2 is structurally related to ethyl 4-benzyl-1-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-4-piperidinecarboxylate through the shared presence of the benzyl-substituted thiazole moiety, albeit embedded in a distinct pyrazolo[4,3-e]thiazolo[3,2-a]pyrimidin-4(2H)-one system. [, ] This structural similarity, along with the demonstrated cytotoxic activity against lymphoma cells, suggests a potential for overlapping pharmacological properties with the target compound. [, ]

4-({[5-(4-aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-N-(1,3-thiazol-2-yl)benzamide (NTB451)

Compound Description: NTB451 is a small-molecule inhibitor of necroptosis, a caspase-independent form of programmed cell death. [] It effectively inhibits necroptosis induced by various triggers, including TNF-α and TLR agonists. [] NTB451 acts by inhibiting the phosphorylation and oligomerization of MLKL, preventing the formation of the RIPK1-RIPK3 complex, which is crucial for necroptosis signaling. [] Studies suggest that RIPK1 is a specific target of NTB451, highlighting its potential as a therapeutic agent for necroptosis-related pathological conditions. []

Relevance: NTB451 shares the 1,3-thiazol-2-yl moiety with ethyl 4-benzyl-1-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-4-piperidinecarboxylate. [] Although NTB451 does not possess a piperidine ring, the shared thiazole unit suggests a possible structural link and a potential for overlapping pharmacological activities.

Properties

Product Name

ethyl 4-benzyl-1-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-4-piperidinecarboxylate

IUPAC Name

ethyl 4-benzyl-1-[(4-propan-2-yl-1,3-thiazol-2-yl)methyl]piperidine-4-carboxylate

Molecular Formula

C22H30N2O2S

Molecular Weight

386.6 g/mol

InChI

InChI=1S/C22H30N2O2S/c1-4-26-21(25)22(14-18-8-6-5-7-9-18)10-12-24(13-11-22)15-20-23-19(16-27-20)17(2)3/h5-9,16-17H,4,10-15H2,1-3H3

InChI Key

VOCSLJMWEXIMHO-UHFFFAOYSA-N

SMILES

CCOC(=O)C1(CCN(CC1)CC2=NC(=CS2)C(C)C)CC3=CC=CC=C3

Canonical SMILES

CCOC(=O)C1(CCN(CC1)CC2=NC(=CS2)C(C)C)CC3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.